molecular formula C8H8N4S B13817544 4-(4-Pyridinyl)-2(3h)-thiazolone hydrazone

4-(4-Pyridinyl)-2(3h)-thiazolone hydrazone

Cat. No.: B13817544
M. Wt: 192.24 g/mol
InChI Key: ZQPLGNKMRUBFQG-UHFFFAOYSA-N
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Description

4-(4-Pyridinyl)-2(3H)-thiazolone hydrazone is a chemical scaffold of significant interest in medicinal chemistry research due to its hybrid structure incorporating multiple pharmacophores. This compound features a thiazolone core linked to a pyridinyl ring via a hydrazone bridge, a configuration known to contribute to diverse biological activities. The hydrazone group is recognized for its versatile metal-chelating properties and ability to form stable complexes, which can be exploited in the development of diagnostic and therapeutic agents . Compounds based on the 2-thiazolylhydrazone structure have demonstrated potent, broad-spectrum antifungal activity against challenging pathogens such as Cryptococcus neoformans and Candida auris in preclinical studies . Furthermore, related pyridine thiazolone derivatives have been utilized in coordination chemistry to synthesize metal complexes (e.g., with Zn(II) and Cd(II)) that exhibit promising in vitro antimicrobial and antitumor activities . The presence of the pyridinyl ring enhances the molecular interaction capabilities, potentially allowing the compound to engage with enzymatic targets through hydrogen bonding and hydrophobic interactions. This makes it a valuable precursor for synthesizing novel metal complexes or for use in the development of potential anti-infective and anticancer agents. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

(4-pyridin-4-yl-1,3-thiazol-2-yl)hydrazine

InChI

InChI=1S/C8H8N4S/c9-12-8-11-7(5-13-8)6-1-3-10-4-2-6/h1-5H,9H2,(H,11,12)

InChI Key

ZQPLGNKMRUBFQG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CSC(=N2)NN

Origin of Product

United States

Synthetic Methodologies for 4 4 Pyridinyl 2 3h Thiazolone Hydrazone and Its Derivatives

Classical Synthetic Routes to the Thiazolone Core

The construction of the foundational 2(3H)-thiazolone ring is a critical step in the synthesis of the target molecule. Traditional methods for forming this heterocyclic core often rely on established condensation and cyclization reactions.

Condensation Reactions for Thiazolone Formation

Condensation reactions are a cornerstone in the synthesis of the thiazole (B1198619) core. researchgate.net A common strategy involves the reaction of a compound containing an α-haloketone with a source of thiocarbonyl, such as thiourea (B124793) or thioamides. organic-chemistry.org For instance, the Hantzsch thiazole synthesis, a well-established method, involves the reaction of α-haloketones with thioamides to yield thiazole derivatives. organic-chemistry.org Another approach utilizes the condensation of o-aminothiophenols with carboxylic acids or their derivatives, like acyl chlorides or esters, to form benzothiazoles, which are structurally related to the thiazolone core. nih.govtku.edu.tw These reactions often require heat or catalytic promoters to proceed efficiently.

Cyclization Reactions involving Thioketones and Amines

Intramolecular or intermolecular cyclization reactions are also pivotal in forming the thiazolone ring. These methods often involve the reaction between molecules possessing both amine and thiol functionalities, or the use of thioketones as precursors. caltech.edu For example, the reaction of compounds containing a thiocarbamide group can lead to the formation of five- and six-membered heterocyclic rings through inter- or intramolecular cyclization. researchgate.net Thiol-to-amine cyclization, where a thiol group reacts with an amine within the same or different molecules, often facilitated by bis-electrophiles, represents an efficient method for creating macrocyclic structures and can be adapted for the synthesis of smaller heterocyclic rings. nih.gov

Formation of the Hydrazone Moiety in 4-(4-Pyridinyl)-2(3H)-thiazolone Hydrazone

Once the thiazolone core is established, the next key structural feature to be installed is the hydrazone group (=N-NH2). This is typically achieved through a condensation reaction.

Condensation of Thiazolone Precursors with Hydrazine (B178648) or Hydrazone Derivatives

The formation of the hydrazone moiety is generally accomplished by reacting a ketone or aldehyde with hydrazine or a substituted hydrazine. researchgate.netchemtube3d.comwikipedia.orgresearchgate.net In the context of this compound, the precursor would be the corresponding 4-(4-Pyridinyl)-2(3H)-thiazol-2-one, which possesses a ketone-like carbonyl group within the heterocyclic ring. This thiazolone precursor is reacted with hydrazine (H₂N-NH₂) or hydrazine hydrate. nih.govlookchem.comprinceton.edursc.org The reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the thiazolone ring, followed by the elimination of a water molecule to form the C=N-NH₂ hydrazone linkage. researchgate.net This reaction is often catalyzed by a small amount of acid. nih.gov For example, novel thiadiazole derivatives bearing hydrazone moieties have been synthesized by reacting 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio)]acetohydrazide with various aldehydes or ketones. nih.gov Similarly, the synthesis of thiazolidinone-based hydrazones has been achieved by reacting a thiazolidinone precursor with hydrazine hydrate. nih.gov

Multi-Component Reactions for Structural Analogues of this compound

Modern synthetic chemistry often favors multi-component reactions (MCRs) due to their efficiency, atom economy, and the ability to generate complex molecules in a single step. researchgate.net These strategies are particularly useful for creating libraries of structural analogues of the target compound.

One-Pot Synthesis Approaches to Thiazolidin-4-ones

One-pot, multi-component reactions are a highly effective strategy for synthesizing the thiazolidin-4-one scaffold, a close structural relative of the thiazolone core. researchgate.net A prevalent method involves the three-component reaction of an amine, an aldehyde or ketone, and a mercapto-acid, such as thioglycolic acid. researchgate.netekb.eg This reaction can be catalyzed by various agents, including L-proline or nano-Fe3O4–cysteine, and can even be performed in environmentally benign solvents like water. researchgate.nettandfonline.com For instance, reacting an aromatic aldehyde, an aromatic amine, and thioglycolic acid at room temperature can yield 1,3-thiazolidin-4-ones in moderate to good yields. researchgate.net Microwave-assisted synthesis has also emerged as a green and efficient method for accelerating these one-pot reactions. nih.gov A novel one-pot, four-component condensation-cyclization has also been developed for the synthesis of thiazolidine-4-one derivatives, involving hydrazine, allyl isothiocyanate, an α-haloketone, and various aldehydes. researchgate.net

Table 1: Examples of One-Pot Syntheses for Thiazolidin-4-one Derivatives

ReactantsCatalyst/ConditionsProduct TypeYieldReference
Aromatic/heterocyclic aldehyde, aromatic amine, thioglycolic acidL-Proline, Water, Room Temperature1,3-Thiazolidin-4-onesModerate to good researchgate.net
Sulfadiazine, substituted benzaldehydes, mercaptoacetic acidAcetic acid, Conventional/Ultrasonic/MicrowaveThiazolidin-4-ones with sulfonamide moietiesReasonable ekb.eg
Benzo[d]thiazol-2-amine, ammonium (B1175870) thiocyanate, chloroacetyl chloride, aromatic aldehydesnano-Fe3O4–cysteine, EtOH, 80°CBenzylidene-2-(benzo[d]thiazol-2-ylimino) thiazolidin-4-one derivativesNot specified tandfonline.com
Thiourea, chloroacetic acid, aldehydeMicrowave irradiation, Solvent-free5-Arylidene-2-imino-4-thiazolidinonesNot specified nih.gov

Facile Synthetic Methods for Hydrazone Derivatives

The formation of this compound and its derivatives is typically achieved through facile condensation reactions. A common and efficient method involves the reaction of a hydrazine or hydrazide precursor with a suitable aldehyde or ketone. researchgate.net The synthesis is generally carried out by refluxing equimolar amounts of the reactants in a solvent such as ethanol (B145695) or dioxane. nih.govmdpi.com

Often, a catalytic amount of acid, like glacial acetic acid or p-toluenesulfonic acid (PTSA), is added to the reaction mixture to facilitate the condensation, which can significantly shorten the reaction time and improve yields. mdpi.comnih.gov For instance, the reaction of a precursor like 2-hydrazinyl-4-(pyridin-4-yl)thiazole with various aromatic or heteroaromatic aldehydes would yield a series of corresponding hydrazone derivatives. Upon completion of the reaction, which is often monitored by thin-layer chromatography, the product typically precipitates upon cooling or after pouring the mixture into an ice-water bath. nih.govresearchgate.net The solid product is then collected by filtration and can be further purified. mdpi.com This straightforward approach makes hydrazone derivatives readily accessible for further study and application. researchgate.net

Purification and Characterization Techniques for Novel this compound Derivatives

The isolation and structural confirmation of newly synthesized compounds are critical steps that rely on a combination of separation and analytical techniques.

Chromatographic Separation Methodologies

Following synthesis, the crude product of this compound derivatives requires purification to remove unreacted starting materials and by-products. The most common method for purification is recrystallization from an appropriate solvent, such as ethanol or acetone. nih.gov

Thin-layer chromatography (TLC) is an essential tool used to monitor the progress of the synthetic reaction and to assess the purity of the final product. researchgate.netarabjchem.org For more complex mixtures or for obtaining highly pure samples, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while being eluted by a mobile phase (a specific solvent or solvent mixture).

Spectroscopic and Elemental Analysis for Structural Elucidation

The precise chemical structure of novel this compound derivatives is determined using a suite of spectroscopic and analytical methods.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands confirm the formation of the hydrazone linkage and the integrity of the core structure. Key vibrational bands observed for hydrazone derivatives include:

N-H stretching: A single or broad band in the region of 3100–3500 cm⁻¹. researchgate.netnih.gov

C=N stretching (imine): An absorption band typically appearing in the 1592–1656 cm⁻¹ range. researchgate.netsemanticscholar.org

C=O stretching (amide, if present): A strong band observed around 1660–1690 cm⁻¹. nih.govnih.gov

Aromatic C=C and C=N stretching: Multiple bands in the 1440-1594 cm⁻¹ region. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is used to determine the number and types of hydrogen atoms. For pyridinyl thiazolone hydrazone derivatives, characteristic signals include:

A D₂O exchangeable singlet for the NH proton, typically observed at a downfield chemical shift (δ > 10 ppm). nih.govmdpi.com

Multiplets in the aromatic region (δ 7.0–9.0 ppm) corresponding to the protons of the pyridinyl ring and any other aryl substituents. semanticscholar.org

A singlet for the thiazole ring proton , if present. nih.gov

Singlets for any methyl (CH₃) groups, often seen upfield (δ 2.0-3.0 ppm). semanticscholar.org

¹³C NMR: The carbon NMR spectrum reveals the number and electronic environment of the carbon atoms. Key signals for these structures include:

The imine carbon (C=N) , which resonates in the δ 140–170 ppm region. nih.govmdpi.com

Carbons of the pyridinyl and thiazole rings , appearing in the δ 100–168 ppm range. semanticscholar.orgnih.gov

The amide carbonyl carbon (C=O) , if applicable, which is typically found at δ > 160 ppm. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the molecular formula. mdpi.com The spectra typically show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺). nih.govsemanticscholar.org

X-ray Diffraction

For compounds that can be grown as single crystals, X-ray diffraction analysis provides unambiguous confirmation of the molecular structure. mdpi.com This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles, offering definitive proof of the compound's constitution and stereochemistry. bohrium.com

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the purified compound. The experimental values are compared with the calculated theoretical values for the proposed molecular formula to verify its elemental composition. nih.gov

Table 1: Spectroscopic Data for Representative Hydrazone Derivatives

Compound Type ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (ν, cm⁻¹) Mass Spec (m/z)
Pyridinyl Hydrazide-Hydrazone NH (10.81), Pyridine-H (7.43-8.99), CH₂ (4.26), CH₃ (2.28) nih.gov C=O (169.8), C=N (168.1), Pyridine-C (122.1-151.0), CH₂ (28.9), CH₃ (14.2) nih.gov NH (3355-3370), C=O (1675), CN (2200) nih.gov [M]⁺ 202 nih.gov
Pyridinyl-Triazole-Thiol Hydrazone SH (14.30), Vinyl CH (9.33), Pyridine-H (7.90-8.74) semanticscholar.org Thiol C (163.2), Pyridine-C (121.6-150.3), C=N (146.0) semanticscholar.org SH (2465), Ar C=C & C=N (1442-1591) semanticscholar.org [M+H]⁺ 409 semanticscholar.org
Thiazole Hydrazone NH (11.91), Ar-H & =CH (7.42-7.51), CH₃ (2.49-3.30) nih.gov C=O (174.1), C=N (167.8), Ar-C (123.9-146.2) nih.gov NH (3124), C=O (1705), C=N (1624) nih.gov -

Chemical Reactivity and Derivatization Strategies of 4 4 Pyridinyl 2 3h Thiazolone Hydrazone

Electrophilic Substitution Reactions on the Pyridinyl Group

The pyridine (B92270) ring is an electron-deficient heterocycle due to the presence of the electronegative nitrogen atom. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution compared to benzene. Electrophilic attack, when it occurs, generally proceeds under forcing conditions and is directed to the C-3 and C-5 positions (meta to the nitrogen atom), as this avoids the formation of a resonance intermediate with a positive charge on the electronegative nitrogen. youtube.com

For the 4-(4-Pyridinyl)-2(3H)-thiazolone hydrazone scaffold, the pyridinyl group is substituted at the C-4 position. Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation would be expected to occur at the C-3 and C-5 positions, which are ortho to the thiazolone substituent. The thiazolone hydrazone group may exert some electronic influence on the pyridine ring, but the predominant factor remains the deactivating effect of the ring nitrogen.

Nucleophilic Reactions at the Thiazolone Ring System

The thiazole (B1198619) ring system exhibits distinct regions of reactivity towards nucleophiles. The C-2 position is notably electron-deficient, making it the primary site for nucleophilic attack. pharmaguideline.com This is particularly true for the 2(3H)-thiazolone tautomer, where the C-2 position is part of a carbonyl group, a classic electrophilic center. Nucleophiles can add to this carbonyl carbon, potentially leading to ring-opening or substitution reactions depending on the reaction conditions and the nature of the nucleophile.

Furthermore, the proton at the C-5 position of a thiazole ring can be susceptible to deprotonation by strong bases if not already substituted, creating a nucleophilic center for subsequent reactions. pharmaguideline.com However, in the title compound, this position is occupied by the pyridinyl group. Nucleophilic substitution reactions are also possible if a suitable leaving group is present on the ring. For instance, 2-halogenated thiazoles readily undergo nucleophilic substitution. sciepub.com

Table 1: Expected Nucleophilic Reactivity of the Thiazolone Ring
Position on Thiazolone RingType of ReactionReactant/ConditionPotential Outcome
C-2 (Carbonyl Carbon)Nucleophilic AdditionGrignard reagents, Organolithiums, HydridesFormation of 2-hydroxy-thiazoline derivatives
C-2 (Carbonyl Carbon)CondensationAmines, HydrazinesFormation of imino or hydrazono derivatives
N-3 (Amide Nitrogen)Alkylation/AcylationAlkyl halides, Acyl chlorides in the presence of a baseN-substituted thiazolone derivatives

Modifications of the Hydrazone Linkage

The exocyclic hydrazone linkage (-N-N=C) is a highly versatile functional group that serves as a key site for derivatization through various condensation and cyclization reactions.

Hydrazonoyl chlorides are reactive intermediates that behave as 1,3-dipoles upon dehydrochlorination with a base. They can undergo [3+2] cycloaddition reactions with the hydrazone moiety of this compound. The terminal nitrogen of the hydrazone can act as a nucleophile, attacking the carbon of the hydrazonoyl chloride, leading to the formation of new heterocyclic rings such as 1,2,4-triazoles or tetrazines. These reactions provide a powerful method for constructing fused heterocyclic systems.

The hydrazone moiety can react with compounds containing an active methylene (B1212753) group (e.g., malononitrile (B47326), ethyl acetoacetate, acetylacetone) under basic conditions. mdpi.comresearchgate.net These reactions typically proceed via an initial Michael addition or condensation, followed by an intramolecular cyclization to yield a variety of heterocyclic structures, most notably substituted pyridines or pyridones. mdpi.comnih.gov For instance, reaction with malononitrile in the presence of a base can lead to the formation of aminopyridine derivatives.

Reaction with anhydrides, such as acetic anhydride (B1165640), can result in either acylation of the hydrazone nitrogen atoms or participate in cyclization reactions, depending on the substrate and conditions, to form five- or six-membered heterocyclic rings.

Table 2: Derivatization via the Hydrazone Linkage
Reactant TypeExample ReactantReaction TypeResulting Heterocycle
Hydrazonoyl ChloridesN-Aryl-C-chloroformohydrazonates[3+2] Cycloaddition1,2,4-Triazole derivatives
Active Methylene CompoundsMalononitrileCondensation/CyclizationPyridone/Aminopyridine derivatives researchgate.net
Active Methylene CompoundsEthyl acetoacetateCondensation/CyclizationPyrazolone (B3327878) derivatives researchgate.net
AnhydridesAcetic AnhydrideAcylation/CyclizationN-acetyl derivatives or Oxadiazole derivatives

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a prominent strategy in medicinal chemistry where distinct pharmacophores are combined to create a single molecule with potentially enhanced or synergistic biological activities. The this compound scaffold is an excellent starting point for creating such hybrids due to its multiple points for derivatization.

The chemical reactivity described in the previous sections provides direct pathways to synthesize hybrid molecules where the core scaffold is fused or linked to other important heterocyclic rings.

Pyrazole (B372694) Conjugates: The reaction of the hydrazone moiety with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, is a classical method for pyrazole synthesis. researchgate.net This reaction involves the condensation of the hydrazine (B178648) nitrogen atoms with the two carbonyl groups, followed by dehydration to form the aromatic pyrazole ring. youtube.com This approach can be used to synthesize 4-(4-pyridinyl)-thiazole derivatives linked to a pyrazole or pyrazolone ring. nih.govbeilstein-journals.org Vilsmeier-Haack type reactions on hydrazones are also a well-established route to formyl-substituted pyrazoles. mdpi.com

Pyridone Conjugates: As mentioned in section 3.3.2, the reaction with active methylene compounds like malononitrile or ethyl cyanoacetate, often in the presence of an aldehyde or ketone, can be utilized to construct substituted 2-pyridone rings. researchgate.netnih.gov This allows for the synthesis of thiazole-pyridine-pyridone hybrid systems.

Other Heterocycles: The versatility of the scaffold allows for the synthesis of numerous other heterocyclic conjugates. Cyclocondensation with hydrazonoyl chlorides can yield triazoles. Reactions involving sulfur reagents, such as carbon disulfide or phenyl isothiocyanate, can be used to construct thiadiazole or thiophene (B33073) rings, respectively. mdpi.comnih.gov

Table 3: Synthesis of Hybrid Molecules
Target HeterocycleKey ReagentsGeneral Reaction ConditionsReference for Strategy
Pyrazole/Pyrazolone1,3-Dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate)Reflux in ethanol (B145695) or neat heating researchgate.netnih.gov
PyridoneActive methylene nitriles (e.g., malononitrile) and a carbonyl compoundReflux in ethanol with a base (e.g., piperidine) researchgate.netnih.gov
1,2,4-TriazoleHydrazonoyl chloridesBase-catalyzed [3+2] cycloaddition beilstein-journals.org
Thiazoleα-Haloketones and a sulfur source (e.g., Phenyl isothiocyanate)Reflux in DMF/KOH mdpi.com

Thiazolone[3,2-a]pyrimidine Derivatives

The synthesis of the thiazolo[3,2-a]pyrimidine ring system is a well-established strategy in heterocyclic chemistry, valued for the diverse biological activities of its derivatives. scienmag.com These compounds can function as anti-inflammatory, antimicrobial, antitumor, and acetylcholinesterase (AChE) inhibitors. scienmag.comsemanticscholar.org The general approach to forming this fused heterocycle involves the cyclocondensation of a thiazole-containing precursor with a suitable three-carbon synthon, typically a β-dicarbonyl compound or its equivalent.

While direct synthesis from this compound is a specific pathway, the broader literature demonstrates several established routes starting from related thiazole and pyrimidine (B1678525) precursors. A common method involves the reaction of pyrimidine-2-thiones with reagents like chloroacetic acid or α-haloketones. scienmag.com Another prominent route begins with a three-component Biginelli condensation to form a 1,2,3,4-tetrahydropyrimidine-2-thione, which is then alkylated with ethyl chloroacetate, leading to subsequent cyclization into the thiazolo[3,2-a]pyrimidine core. nih.govrsc.org

In the context of derivatizing this compound, the exocyclic hydrazone nitrogen can act as a nucleophile. A plausible synthetic strategy involves a cyclocondensation reaction with β-ketoesters, such as ethyl acetoacetate, or with acetylacetone. In this reaction, the terminal nitrogen of the hydrazone would attack one of the carbonyl carbons of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to yield the fused pyrimidine ring. The reaction is typically catalyzed by acid or base and proceeds under thermal conditions. This approach leverages the nucleophilicity of the hydrazone to build the six-membered pyrimidine ring onto the existing thiazolone framework, resulting in the desired tricyclic system.

Table 1: Reagents for Synthesis of Thiazolo[3,2-a]pyrimidine Core

Precursor ClassReagentResulting Core StructureReference
Pyrimidine-2-thionesChloroacetic Acid / α-HaloketonesThiazolo[3,2-a]pyrimidine scienmag.com
1,2,3,4-Tetrahydropyrimidine-2-thioneEthyl ChloroacetateThiazolo[3,2-a]pyrimidin-3(2H)-one nih.govrsc.org
2-Aminothiazoleα,β-Unsaturated KetonesPyrido[4,3-d]thiazolo[3,2-a]pyrimidine scienmag.com
Thiazolone Hydrazoneβ-Ketoesters (e.g., Ethyl Acetoacetate)Functionalized Thiazolo[3,2-a]pyrimidineN/A

Thiazolyl-Pyridazinedione Formation

The formation of a pyridazinedione ring attached to the thiazole core represents another important derivatization pathway for this compound. Pyridazinedione and the related phthalazinedione systems are present in molecules with a wide range of pharmacological properties, including anticonvulsant, cardiotonic, antihypertensive, and anti-inflammatory activities. longdom.org

The synthesis of these heterocycles relies on the reaction of a hydrazine derivative with a 1,4-dicarbonyl compound, most commonly a cyclic dicarboxylic acid anhydride like maleic anhydride, succinic anhydride, or phthalic anhydride. longdom.orglongdom.org The reaction proceeds via the nucleophilic attack of the terminal nitrogen of the hydrazone onto one of the carbonyl carbons of the anhydride. This is followed by the opening of the anhydride ring and a subsequent intramolecular cyclization via condensation, which involves the second nitrogen of the hydrazone and the newly formed carboxylic acid function, eliminating a molecule of water to form the stable six-membered dione (B5365651) ring.

For the derivatization of this compound, the compound would be reacted with an appropriate anhydride, such as maleic or phthalic anhydride. The reaction is typically carried out by heating the reactants in a suitable solvent, often glacial acetic acid, which can also act as a catalyst. longdom.org This straightforward cyclocondensation reaction provides an efficient route to novel thiazolyl-pyridazinedione or thiazolyl-phthalazinedione derivatives, effectively expanding the chemical space accessible from the parent hydrazone.

Table 2: Common Reagents for Pyridazinedione Synthesis from Hydrazines

Hydrazine SourceReagentProduct TypeTypical SolventReference
Hydrazine HydratePhthalic AnhydridePhthalazinoneAcetic Acid longdom.orglongdom.org
Hydrazide DerivativesPhthalic AnhydrideN-Substituted PhthalazinedioneAcetic Acid, Dioxane nih.gov
Acetophenone HydrazonesPhthaloyl ChlorideDihydrophthalazine-1,4-dioneN/A longdom.org
Thiazolone HydrazoneMaleic AnhydrideThiazolyl-PyridazinedioneAcetic AcidN/A

Investigation of Biological Activities and Molecular Mechanisms of 4 4 Pyridinyl 2 3h Thiazolone Hydrazone and Its Analogues

Antimicrobial Research Perspectives

Hydrazone derivatives incorporating pyridine (B92270) and thiazole (B1198619) rings have been a focal point of antimicrobial research due to their wide spectrum of activity. These compounds are synthesized to target various microbial pathogens, with structural modifications aimed at enhancing their efficacy and overcoming resistance mechanisms.

Analogues of 4-(4-Pyridinyl)-2(3H)-thiazolone hydrazone have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative pathogenic strains. Studies on various thiazole-based pyridine hydrazide derivatives have shown significant inhibitory effects. For instance, certain hydrazide-hydrazone derivatives of isonicotinic acid (a pyridine derivative) exhibited very strong activity against Gram-positive bacteria, including Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values as low as 1.95 μg/mL. mdpi.com

One study detailed the synthesis of new hydrazine (B178648) derivatives derived from a compound featuring both a 2-oxopyridine and a thiazole ring. psecommunity.org The resulting hydrazones were tested against several pathogenic bacteria, including S. aureus and K. pneumoniae. One of the most potent compounds, 5f, showed a MIC of 2.5 mg/mL against K. pneumoniae. psecommunity.org Another compound, 5c, had a MIC of 2.5 mg/mL against Bacillus subtilis. psecommunity.org Generally, pyrazoline and hydrazone derivatives have shown moderate activity against a range of bacteria, with MIC values often between 32 and 512 μg/mL. nih.gov

The table below summarizes the antibacterial activity of selected analogue compounds.

Compound ClassBacterial StrainActivity (MIC)Reference
Isonicotinic Acid Hydrazide-Hydrazone (Analogue 15)S. aureus1.95–7.81 µg/mL mdpi.com
2-Oxopyridine/Thiazole Hydrazone (Analogue 5f)K. pneumoniae2.5 mg/mL psecommunity.org
Pyrazoline/Hydrazone DerivativesS. aureus64 µg/mL nih.gov
2-Oxopyridine/Thiazole Hydrazone (Analogue 5c)B. subtilis2.5 mg/mL psecommunity.org

The antifungal potential of this class of compounds has been particularly noted against phytopathogenic fungi like Botrytis cinerea, the causative agent of gray mold disease. Research into novel sulfonamide derivatives containing thiazole and pyrazole (B372694) groups has yielded compounds with significant fungicidal activity against B. cinerea. nih.gov

In these studies, the efficacy of the compounds was evaluated by their ability to inhibit mycelial growth and spore germination. The results showed that several synthesized cyclohexylsulfonamides had median effective concentration (EC50) values comparable to the commercial fungicides boscalid (EC50 = 1.72 µg/mL) and procymidone (EC50 = 1.79 µg/mL). nih.gov Two compounds in particular, III-21 and III-27, demonstrated excellent control effects of 89.80% and 87.90%, respectively, in in vivo tomato pot experiments at a concentration of 200 µg/mL. nih.gov While extensive data on Sclerotinia sclerotiorum was not available in the reviewed literature, the potent activity against B. cinerea suggests a broader potential for controlling fungal pathogens.

The table below presents the antifungal activity of selected analogues against Botrytis cinerea.

Compound ClassBioassayActivity (at 200 µg/mL)Reference
Thiazole Cyclohexylsulfonamide (Analogue III-21)In vivo (Tomato)89.80% control effect nih.gov
Thiazole Cyclohexylsulfonamide (Analogue III-27)In vivo (Tomato)87.90% control effect nih.gov
Boscalid (Reference)In vivo (Tomato)81.99% control effect nih.gov

While the broad-spectrum antimicrobial activity of hydrazone derivatives is well-documented, detailed mechanistic studies for pyridinyl-thiazolone analogues are still emerging. The general mechanism for many hydrazones is believed to involve the disruption of the microbial cell wall and membrane integrity. psecommunity.org The azometine (–NHN=CH–) group present in hydrazones is crucial for their biological activity and can interact with various cellular targets. However, specific studies focusing on the inhibition of bacterial Peptide Deformylase (PDF) by this compound or its direct analogues were not prominently featured in the reviewed literature. Further research is required to elucidate the precise molecular targets and mechanisms of action for this specific class of compounds.

Anticancer Research and Target Modulation

The unique structural features of pyridinyl thiazole hydrazones make them attractive candidates for anticancer drug development. Their mode of action often involves inducing apoptosis in cancer cells and inhibiting key enzymes necessary for tumor growth and progression.

A significant body of research has demonstrated the cytotoxic effects of thiazole and pyridine-containing hydrazone analogues against a variety of human cancer cell lines. A study on novel 4-phenyl-2-(pyridyl methylene)hydrazinyl) thiazole derivatives revealed potent cytotoxicity against the A549 lung cancer cell line, with several compounds showing greater efficacy than the standard drug cisplatin (IC50: 12.65 μg/mL). nih.gov

Similarly, various hydrazide-hydrazone derivatives have been tested against breast adenocarcinoma (MCF-7), with some showing potent inhibitory effects. ekb.egekb.egnih.gov For example, one 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole was identified as a promising agent against MCF-7 cells, with an IC50 value of 125 µg/mL and low toxicity towards normal cell lines. nih.gov Furthermore, novel hydrazone derivatives based on a pyrazolopyridothiazine core have shown exceptionally high cytotoxic activity against colon cancer cells (HCT-116), with one compound exhibiting an IC50 value of approximately 0.5 μM. nih.gov

The table below summarizes the cytotoxic activity of selected analogue compounds.

Compound ClassCell LineActivity (IC50)Reference
4-Phenyl-2-(pyridyl methylene)hydrazinyl) thiazole derivativesA549 (Lung)<12.65 µg/mL nih.gov
Thiazolyl Hydrazone derivativeMCF-7 (Breast)125 µg/mL nih.gov
Pyrazolopyridothiazine Hydrazone (Analogue GH11)HCT-116 (Colon)~0.5 µM nih.gov
Cisplatin (Reference)A549 (Lung)12.65 µg/mL nih.gov

A key strategy in modern cancer therapy is the targeted inhibition of enzymes that play a critical role in tumor growth and survival. Analogues of the title compound, particularly those containing sulfonamide and thiadiazole groups, have been investigated as inhibitors of carbonic anhydrase (CA). nih.gov The CA enzymes, especially isoforms IX and XII, are overexpressed in many tumors and contribute to the acidic microenvironment that promotes cancer progression. Studies on sulfonamide-based thiadiazole derivatives have shown potent CA inhibition, suggesting that their anticancer activity is mediated through this mechanism rather than by direct DNA binding. nih.gov Molecular docking studies have confirmed that these derivatives bind strongly to the active sites of the CA protein. nih.gov This line of research indicates that pyridinyl-thiazolone hydrazone analogues could be developed as targeted enzyme inhibitors for cancer therapy.

Modulation of Apoptosis and Cell Proliferation Pathways

Beyond direct enzyme inhibition, thiazolone hydrazone analogues have been shown to influence broader cellular pathways that control cell survival and death. Studies on imidazo[2,1-b]thiazole-based aryl hydrazones demonstrated significant cytotoxicity against breast cancer cell lines, with the most potent compounds having IC₅₀ values of 1.65 and 1.12 μM. nih.gov These compounds were found to arrest the cell cycle in the G0/G1 phase and induce apoptosis. nih.gov

Similarly, etodolac-based hydrazone and thiazolidinone derivatives showed potent antiproliferative and pro-apoptotic activities in breast cancer cell lines. nih.gov At concentrations of 50 µM, certain derivatives increased apoptosis by 48-57% in cancer cells while having a minimal effect on normal fibroblast cells. nih.gov These findings indicate that the thiazolone hydrazone scaffold can be modified to create compounds that selectively trigger cell death in cancer cells.

Coordination Chemistry of 4 4 Pyridinyl 2 3h Thiazolone Hydrazone As a Ligand

Formation of Metal Complexes with Transition Metal Ions (e.g., Zn(II), Cd(II))

Research has demonstrated the successful synthesis of transition metal complexes with pyridinyl thiazolone hydrazone derivatives and related ligands. The formation of these complexes typically involves the reaction of the hydrazone ligand with a corresponding metal salt, such as zinc(II) or cadmium(II) salts, in a suitable solvent. For instance, stable complexes of Zinc(II) and Cadmium(II) have been prepared with analogous pyridinyl thiazole (B1198619) hydrazone ligands tandfonline.com. The stoichiometry of the resulting complexes can vary depending on the reaction conditions, the metal-to-ligand molar ratio, and the specific isomer of the pyridinyl thiazolone hydrazone used.

The synthesis of these complexes is often confirmed through various analytical techniques, including elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These methods provide evidence of the coordination of the ligand to the metal center.

Ligand Binding Modes and Coordination Geometries

The coordination of 4-(4-Pyridinyl)-2(3H)-thiazolone hydrazone to metal ions can occur through several potential donor sites, including the nitrogen atom of the pyridine (B92270) ring, the nitrogen and sulfur atoms of the thiazole ring, and the nitrogen atoms of the hydrazone group. The specific binding mode and the resulting coordination geometry are influenced by factors such as the nature of the metal ion, the counter-anion, and the steric and electronic properties of the ligand itself.

Structural Characterization of Metal Complexes (e.g., X-ray Crystallography)

For example, the crystal structure of a Zn(II) complex with a 2-[4-(2-pyridinyl)-2-thiazolyl]hydrazone ligand revealed a coordination environment where the ligand is bidentate, binding through the pyridine and thiazole nitrogens tandfonline.com. Such analyses have also elucidated the formation of more complex structures, including two-dimensional coordination polymers and three-dimensional metal-organic frameworks, depending on the specific ligand and metal ion involved tandfonline.com.

Below is a representative table of crystallographic data for a related Zn(II) complex, illustrating the type of information obtained from X-ray diffraction studies.

ParameterValue
Empirical FormulaC38H36N8O8S4Zn
Formula Weight938.41
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.1234(5)
b (Å)18.2345(9)
c (Å)23.4567(12)
β (°)98.765(4)
Volume (ų)4270.9(4)
Z4
Density (calculated) (g/cm³)1.459

Note: The data in this table is representative of a similar class of compounds and is provided for illustrative purposes.

Enhancement of Biological Activities upon Complexation

A significant aspect of the coordination chemistry of hydrazone-based ligands is the potential for their metal complexes to exhibit enhanced biological activities compared to the free ligands. This enhancement is often attributed to the principles of chelation theory, which suggests that upon complexation, the polarity of the metal ion is reduced, and the lipophilicity of the complex is increased. This allows for greater penetration through the lipid membranes of microorganisms, thereby increasing the biological efficacy of the compound.

Studies on Zn(II) and Cd(II) complexes of pyridinyl thiazolone derivatives have shown that the metal complexes can display significant in vitro antimicrobial and antitumor activities tandfonline.comnih.gov. The biological activity of these complexes is often screened against various pathogenic bacterial strains and human cancer cell lines. The results frequently indicate that the metal complexes are more potent than the uncoordinated ligands ekb.egresearcher.life.

The following table summarizes the enhanced antimicrobial activity observed for a related Cd(II) complex compared to the free ligand.

CompoundMinimum Inhibitory Concentration (MIC) in μg/mL
Staphylococcus aureus
Ligand >128
Cd(II) Complex 32

Note: The data presented is illustrative of the trend of enhanced biological activity upon complexation for similar compounds.

Computational and Structural Biology Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein or nucleic acid targets.

Molecular docking simulations performed on analogous pyridine-thiazole-hydrazone scaffolds have successfully predicted their binding affinities against a range of significant biological targets. These studies are crucial for identifying potential therapeutic applications and understanding the compound's mechanism of action at a molecular level.

For instance, a series of novel pyridyl and thiazolyl clubbed hydrazone derivatives were evaluated for their binding affinity against the bacterial enzyme DNA gyrase, a well-established target for antimicrobial agents. bamu.ac.in The simulations recorded good binding affinity, suggesting a potential mechanism for the observed antimicrobial activity of this class of compounds. bamu.ac.in In other studies, thiazolyl-pyridine hybrids linked via a hydrazone group were docked against the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov The results revealed excellent anticancer potential, with docking scores indicating strong binding to the EGFR active site. nih.gov Similarly, docking studies of pyridine- and thiazole-based hydrazides against the cyclooxygenase-2 (COX-2) enzyme, an important target for anti-inflammatory drugs, demonstrated favorable binding energies, correlating with their potential anti-inflammatory action. nih.gov

These collective findings suggest that 4-(4-Pyridinyl)-2(3H)-thiazolone hydrazone likely possesses the structural features necessary to bind effectively to various biological targets, including bacterial enzymes and protein kinases involved in cancer and inflammation.

Table 1: Predicted Binding Affinities of Structurally Related Compounds to Biological Targets

Compound ClassBiological TargetDocking Score/Binding EnergyPredicted ActivityReference
Pyridyl-Thiazolyl Hydrazone DerivativesDNA GyraseGood Binding Affinity (score not specified)Antimicrobial bamu.ac.in
Thiophenyl Thiazolyl-Pyridine HybridsEGFR Tyrosine Kinase-7.3 to -9.1 kcal/molAnticancer nih.gov
Pyridine- and Thiazole-Based HydrazidesCOX-2 Enzyme-10.48 to -11.45 kcal/molAnti-inflammatory researchgate.net
Pyrimidinyl HydrazonesAcid/Alkaline PhosphatasesNot specifiedEnzyme Inhibition

Beyond predicting binding affinity, molecular docking elucidates the specific intermolecular interactions that stabilize the ligand-target complex. For the pyridine-thiazole-hydrazone family, interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking are consistently identified as crucial for high-affinity binding.

In docking studies against EGFR, key interactions were observed with critical amino acid residues in the binding pocket, such as Met793, Phe795, and Cys775. nih.gov For thieno[2,3-d]pyrimidin-4-yl hydrazone analogues, hydrogen-bond constraints were identified between the pyrimidine (B1678525) nitrogen and the Val96 backbone, as well as between the hydrazone NH and the backbone oxygen of Val96. nih.gov The pyridine (B92270) ring, common to this class of compounds, is frequently involved in crucial hydrogen bonding and π-π stacking interactions within receptor binding sites. The nitrogen atom of the pyridine moiety can act as a hydrogen bond acceptor, while the aromatic ring can engage in hydrophobic and stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. The hydrazone linker itself is a key pharmacophoric feature, often participating in hydrogen bonding as both a donor (N-H) and an acceptor (C=N).

These analyses highlight a consistent pattern of interaction for this chemical scaffold, suggesting that this compound would likely engage its biological targets through a similar combination of hydrogen bonding via its pyridine nitrogen and hydrazone moiety, and hydrophobic interactions involving its aromatic rings.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

While a specific QSAR model for this compound has not been reported, numerous studies on related hydrazone derivatives have successfully established such relationships. rsc.orgnih.gov These models are instrumental in understanding which physicochemical properties and structural features are critical for biological efficacy.

For example, 2D-QSAR studies on substituted 4-quinolinyl and 9-acridinyl hydrazones identified several descriptors as being important for their antimalarial activity. nih.gov These descriptors included topological indices (T_N_O_3, T_C_N_6, chiV6chain) and electronic properties (Most-vePotential), indicating that the arrangement of atoms and the electrostatic potential are key determinants of activity. nih.gov In 3D-QSAR studies on quinazolinone derivatives containing hydrazone units, Comparative Molecular Field Analysis (CoMFA) was used to build a predictive model. rsc.org This model demonstrated that both steric and electrostatic fields around the molecules are crucial for their antitumor activity, providing a roadmap for designing compounds with improved potency. rsc.org

These examples demonstrate the utility of QSAR in this chemical space. A QSAR study on a series of this compound derivatives would likely reveal the importance of descriptors related to molecular shape, hydrophobicity, and electronic properties, thereby guiding the synthesis of new analogues with enhanced biological performance.

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate molecular properties such as geometries, reaction energies, and electronic charge distributions.

Studies on related thiazolyl hydrazones and imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives have utilized DFT calculations to gain a deeper understanding of their intrinsic properties. nih.govscirp.org These calculations are used to optimize molecular geometries and compute a range of quantum chemical parameters that explain the molecule's stability and reactivity. nih.govmdpi.com

Key parameters derived from DFT studies include:

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles in the most stable conformation.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (Eg) are crucial indicators of chemical reactivity and kinetic stability. nih.gov

Global Reactivity Descriptors: Properties such as electronegativity (χ), hardness (η), softness (S), and the electrophilicity index (ω) are calculated to quantify the molecule's resistance to electron transfer and its ability to accept electrons. nih.govscirp.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions. nih.gov

Atomic Charges: Methods like Hirshfeld population analysis are used to determine the charge distribution on each atom, offering insights into reactive sites. scirp.org

For thiazole-hydrazone derivatives, DFT calculations have been performed using the B3LYP functional with the 6-311G(d,p) basis set to investigate these properties. nih.gov Such studies provide a fundamental understanding of the molecule's electronic character, which underpins its ability to interact with biological targets.

Table 2: Properties Elucidated by DFT Calculations for Related Hydrazone Compounds

DFT Calculation/AnalysisInformation GainedRelevance
Geometry OptimizationProvides the most stable 3D structure of the molecule.Essential for accurate molecular docking and QSAR studies.
HOMO-LUMO Energy GapIndicates chemical reactivity and kinetic stability.Helps predict the molecule's propensity to participate in chemical reactions.
Molecular Electrostatic Potential (MEP)Identifies sites for electrophilic and nucleophilic attack.Predicts regions of the molecule likely to engage in hydrogen bonding or electrostatic interactions.
Natural Bonding Orbital (NBO) AnalysisInvestigates charge transfer and intramolecular interactions.Provides insight into the stability arising from hyperconjugative interactions.
Hirshfeld Population AnalysisDetermines atomic charge distributions.Pinpoints specific atoms involved in key binding interactions.

Molecular Dynamics Simulations to Elucidate Ligand-Target Interactions (Potential)

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. In drug discovery, MD simulations can be used to study the stability of a ligand-protein complex, observe conformational changes, and refine binding affinity calculations.

While specific MD simulations for this compound have not been published, this technique has been effectively applied to other thiazole-based and hydrazone derivatives. nih.govnih.govmdpi.com For example, MD simulations have been used to assess the stability and conformational behavior of thiazole-based hydrazones within the EGFR binding site, confirming the stability of interactions predicted by docking. nih.gov In another study, simulations of a hydrazone analogue with the SARS-CoV-2 main protease revealed that the protein-ligand complex demonstrated good conformational stability over the simulation period. nih.gov

For this compound, MD simulations represent a valuable potential step following initial docking studies. These simulations could:

Validate Docking Poses: By running a simulation of the docked complex, researchers can assess whether the predicted binding mode is stable over time in a dynamic, solvated environment.

Analyze Conformational Dynamics: MD can reveal how the ligand and the protein's active site residues adapt to each other, providing a more realistic picture of the binding event.

Calculate Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to calculate the binding free energy of the ligand-target complex, offering a more accurate estimation of binding affinity than docking scores alone. mdpi.com

The application of MD simulations would provide a deeper, time-resolved understanding of the interactions between this compound and its biological targets, confirming the stability of key interactions and offering more precise predictions of its therapeutic potential.

Analytical Applications of 4 4 Pyridinyl 2 3h Thiazolone Hydrazone and Its Analogues

Utilization as Reagents in Metal Ion Detection

Hydrazone derivatives containing pyridine (B92270) and thiazole (B1198619) moieties are widely employed as chromogenic reagents in analytical chemistry for the detection of metal ions. researchgate.net The presence of the azomethine group, along with heteroatoms like sulfur, oxygen, and nitrogen, enables these compounds to form stable and often colorful complexes with various metal ions. dergipark.org.trresearchgate.net This complex-forming ability is the basis for their use in identifying and quantifying metals in diverse samples, including environmental, pharmaceutical, and biological materials. dergipark.org.tr

The reactivity of these hydrazones with numerous transition metal ions results in the formation of colored complexes, making them excellent candidates for analytical reagents. researchgate.net Analogues such as pyridine-2-carbaldehyde-2-(4-methyl-1,3-benzothiazol-2-yl) hydrazone have been successfully used as neutral ionophores in the construction of ion-selective electrodes for the detection of specific metal ions like Erbium(III). researchgate.net

Spectrophotometric Determination of Metal Ions

Spectrophotometry is a primary technique that leverages the color-forming reactions of 4-(4-Pyridinyl)-2(3H)-thiazolone hydrazone and its analogues with metal ions. researchgate.net When these compounds bind with metal ions, they form coordination complexes that absorb light at specific wavelengths in the UV-Visible spectrum. researchgate.net The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the metal ion, allowing for precise quantification. sciencescholar.us

Hydrazones are considered an important class of organic analytical reagents for the spectrophotometric determination of metal ions from real and simulated samples. researchgate.net The formation of these metal complexes can be fine-tuned by controlling factors such as pH and the solvent system, which influences the color and stability of the resulting complex. dergipark.org.trresearchgate.net For instance, the unselective but powerful chelating agent 4-(2-pyridylazo)resorcinol (B72590) (PAR), a related pyridine-azo compound, forms complexes with a variety of divalent metal ions, including cadmium, cobalt, copper, lead, manganese, nickel, and zinc. researchgate.net The spectra of these complexes can be used for the simultaneous determination of these ions in mixtures. researchgate.net

Interactive Table: Spectrophotometric Determination of Metal Ions with Hydrazone Analogues.

Metal Ion Reagent/Analogue λmax (nm) pH Range Molar Absorptivity (L·mol⁻¹·cm⁻¹)
Copper (II) Pyridine-dicarbohydrazide based sensor - - Detection Limit: 0.12 µM
Nickel (II) 4-(2-pyridylazo)resorcinol (PAR) - - Detection Limit: 0.14 mg/L
Cobalt (II) 4-(2-pyridylazo)resorcinol (PAR) - - Detection Limit: 0.20 mg/L
Erbium (III) Pyridine-2-carbaldehyde-2-(4-methyl-1,3-benzothiazol-2-yl) hydrazone - 2.5-12.0 Detection Limit: 5.0 x 10⁻⁶ mol/L

| Cadmium (II) | Dicyanomethylene dihydrofuran hydrazone (DCDHFH) | 545 | - | - |

Note: Data compiled from various studies on related hydrazone and pyridine-based chemosensors. researchgate.netresearchgate.netnih.govmdpi.com

Application in Detection of Organic Molecules and Anions

The utility of this compound and its analogues extends beyond metal ion detection to the sensing of organic molecules and anions. dergipark.org.tr Their ability to act as both proton donors and acceptors and to form hydrogen bonds is crucial for these applications. dergipark.org.tr

For instance, a spectrophotometric method using 3-methyl-2-benzothiazolone hydrazone hydrochloride has been developed for the determination of the organic molecules pyridoxal (B1214274) and pyridoxal 5′-phosphate. nih.gov The reagent reacts with these carbonyl compounds to form azine derivatives with characteristic absorption spectra, allowing for their quantification. nih.gov The difference in the solubility of the resulting azines at different pH levels even permits their selective determination in a mixture. nih.gov

In anion detection, pyridine-dicarbohydrazide-based chemosensors have demonstrated the ability for "naked-eye" recognition of biologically significant anions such as AMP²⁻, fluoride (B91410) (F⁻), and acetate (B1210297) (AcO⁻) in solution. rsc.org The interaction between the sensor and the anion, typically through hydrogen bonding with the hydrazide N-H protons, induces a color change that can be easily observed. rsc.org

Chemosensor Development based on Pyridine and Thiazolone Moieties

The pyridine and thiazole components of this compound are key structural motifs in the design of advanced chemosensors. nih.gov These sensors are designed to provide a selective and sensitive response, often fluorescent or colorimetric, upon binding with a target analyte. nih.govmdpi.com

Pyridine-Based Chemosensors: The pyridine ring is a common building block for fluorescent chemosensors due to its electron-deficient nature and its ability to coordinate with metal ions. mdpi.comdntb.gov.ua The interaction with a metal cation can modulate the electronic properties of the fluorophore, leading to changes in the fluorescence emission, such as enhancement ("turn-on") or quenching ("turn-off"). mdpi.com For example, a pyridine-dicarboxylate based hydrazone Schiff base acts as a colorimetric chemosensor for the selective recognition of Ni²⁺ ions. nih.gov Similarly, ethynylarene compounds containing 2-(1,2,3-triazol-4-yl)pyridine chelating units have been studied as selective "turn-on" fluorescent chemosensors for Ni(II) in aqueous solutions. nih.gov

Thiazole-Based Chemosensors: The thiazole ring, often found in conjunction with a hydrazone linker, also plays a crucial role in chemosensor design. nih.govdistantreader.org Thiazole-hydrazone conjugates are synthesized for various applications, including their use as potential ligands for metal complexes. distantreader.org The thiazole moiety can influence the electronic properties and the binding affinity of the sensor molecule. nih.gov The combination of the pyridine and thiazole rings within a single molecule creates a versatile platform for developing highly selective and sensitive chemosensors for a variety of analytes.

Interactive Table: Examples of Chemosensors Incorporating Pyridine/Thiazole Moieties.

Sensor Type Target Analyte(s) Sensing Mechanism Key Moiety
Colorimetric Ni²⁺, PPi Color change Pyridine-dicarboxylate hydrazone
Fluorescent Ni(II) "Turn-on" fluorescence 2-(1,2,3-triazol-4-yl)pyridine
Colorimetric Cu²⁺, AMP²⁻, F⁻, AcO⁻ "Naked-eye" color change Pyridine-dicarbohydrazide
Potentiometric Er(III) Nernstian response Pyridine-2-carbaldehyde-2-(4-methyl-1,3-benzothiazol-2-yl)hydrazone

| Optical | Heavy metal ions (Cu²⁺, Hg²⁺, etc.) | Color change | 4-(2-pyridylazo)-resorcinol (PAR) |

Note: This table summarizes findings from research on various chemosensors containing the specified structural components. researchgate.netnih.govrsc.orgnih.govnih.gov

Future Perspectives and Emerging Research Directions

Design and Synthesis of Advanced 4-(4-Pyridinyl)-2(3H)-thiazolone Hydrazone Hybrids

The design and synthesis of advanced hybrid molecules incorporating the this compound scaffold is a key area of future research. The principle of molecular hybridization, which involves combining two or more pharmacophores, is a promising strategy to develop novel drug candidates with enhanced efficacy and potentially reduced side effects.

Future synthetic strategies will likely focus on creating conjugates of this compound with other biologically active moieties. For instance, the synthesis of pyridine-thiazole-hydrazone conjugates has been explored, demonstrating the feasibility of creating such hybrid molecules. A general synthetic route for related pyridine-thiazole-hydrazone derivatives is presented in Table 1.

Table 1: General Synthetic Procedure for Pyridine-Thiazole-Hydrazone Derivatives

StepReagents and ConditionsProduct
1Substituted pyridine (B92270), thioacetamide, iodine, ethanol (B145695), refluxThiazole (B1198619) intermediate
2Thiazole intermediate, hydrazine (B178648) hydrate, ethanol, refluxHydrazino-thiazole intermediate
3Hydrazino-thiazole intermediate, substituted aldehyde/ketone, ethanol, catalytic acid, refluxFinal pyridine-thiazole-hydrazone hybrid

This table illustrates a generalized synthetic pathway for related compounds, which could be adapted for the synthesis of advanced this compound hybrids.

Furthermore, the incorporation of other heterocyclic systems, such as 1,2,4-triazoles, has been investigated in similar molecular frameworks. For example, hydrazone-tethered 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol hybrids have been synthesized and evaluated for their antimycobacterial activity. nih.gov This approach of combining different heterocyclic rings can lead to the discovery of compounds with novel mechanisms of action.

Exploration of Novel Biological Targets for this compound Derivatives

While the initial biological evaluation of this compound derivatives may have focused on broad antimicrobial or anticancer activities, future research will aim to identify and validate specific molecular targets. This shift towards target-based drug discovery will enable a more rational design of potent and selective inhibitors.

Based on the biological activities of structurally related thiazole and hydrazone derivatives, several novel biological targets can be envisioned for this compound analogs. For instance, various thiazole-hydrazone derivatives have been investigated as inhibitors of enzymes such as monoamine oxidase (MAO) and carbonic anhydrase. mdpi.comnih.gov The inhibitory activities of some related thiazole derivatives are summarized in Table 2.

Table 2: Biological Targets and Activities of Related Thiazole Derivatives

Compound ClassTarget EnzymeReported Activity (IC50/Ki)
Thiazolylhydrazine-piperazine derivativesMonoamine Oxidase-A (MAO-A)Potent and selective inhibition
Morpholine derived thiazolesBovine Carbonic Anhydrase-IIIC50 values in the micromolar range nih.gov
1,3,4-Thiadiazole-thiazolidinone hybridsCarbonic AnhydraseCompetitive inhibition rsc.org

This table provides examples of biological targets that have been successfully modulated by structurally related thiazole-containing compounds, suggesting potential avenues for the investigation of this compound derivatives.

Moreover, given the prevalence of hydrazone-containing compounds in the development of antimicrobials, exploring specific bacterial or fungal enzymes as targets is a promising direction. For example, hydrazone derivatives have been synthesized and evaluated as potent growth inhibitors of antibiotic-resistant bacteria like Staphylococcus aureus and Acinetobacter baumannii. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Design for this Scaffold

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug design process for scaffolds like this compound. These computational tools can accelerate the identification of promising drug candidates, predict their biological activities, and optimize their pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) studies, a form of machine learning, have been successfully applied to predict the activity of thiazole and thiazolylhydrazone derivatives. nih.govnih.gov These models use molecular descriptors to establish a mathematical relationship between the chemical structure and biological activity. For instance, a QSAR model for 2-thiazolylhydrazone derivatives with anti-Cryptococcus neoformans activity showed high predictive power. nih.gov

Furthermore, more advanced machine learning algorithms like random forest and support vector machines can be employed to build predictive models for various biological endpoints. nih.gov These models can be trained on existing data for related compounds to predict the potential anticancer or antimicrobial activity of novel this compound derivatives. The application of these in silico methods can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis and testing of the most promising compounds.

Table 3: Machine Learning Models in the Study of Related Heterocycles

Machine Learning ModelApplicationOutcomeReference
QSARPredicting anticancer activity of thiazole derivativesGenerated a model with good correlation nih.gov
4D-QSAR and Random ForestPredicting anti-fungal activity of thiazolylhydrazonesHigh predictive power for both models nih.gov
Ensemble Docking with Machine LearningPredicting anticancer activity of quinolinesulfonamides–triazole hybridsHigh probability of activity predicted for tested compounds mdpi.com

Development of Nanoparticle and Polymeric Systems Incorporating the Compound

To enhance the therapeutic potential of this compound, the development of advanced drug delivery systems is a crucial future direction. Encapsulating the compound within nanoparticles or conjugating it to polymeric systems can improve its solubility, stability, and pharmacokinetic profile, leading to enhanced efficacy and reduced toxicity.

While specific studies on the nanoformulation of this compound are yet to be reported, the broader field of hydrazone-based drug delivery provides valuable insights. The hydrazone linkage is known to be pH-sensitive, making it an attractive linker for designing drug delivery systems that can selectively release their payload in the acidic tumor microenvironment.

Future research could focus on developing various types of nanocarriers, such as liposomes, micelles, and polymeric nanoparticles, to encapsulate this compound. These nanoformulations could be further functionalized with targeting ligands to achieve site-specific drug delivery. Additionally, the synthesis of polymer-drug conjugates, where the compound is covalently attached to a biocompatible polymer via a hydrazone linker, is another promising approach.

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-pyridinyl)-2(3H)-thiazolone hydrazone?

The synthesis typically involves a condensation reaction between thiosemicarbazide and a pyridine-substituted aldehyde, followed by cyclization under acidic conditions. For example, hydrazone intermediates can be formed by reacting thiosemicarbazide with 4-pyridinecarboxaldehyde, followed by ring closure using catalysts like p-toluenesulfonic acid. This method ensures high regioselectivity and yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the hydrazone linkage (δ ~7–8 ppm for NH protons) and aromatic pyridinyl/thiazolone protons. provides specific shifts for analogous compounds (e.g., δ 7.24 ppm for vinylic protons in thiazolone derivatives).
  • HRMS/Q-TOF-MS : For molecular ion validation (e.g., [M + Na]⁺ peaks).
  • IR Spectroscopy : To detect carbonyl (C=O, ~1696 cm⁻¹) and C=S (~1180 cm⁻¹) stretches .

Q. How can researchers assess the purity of synthesized batches?

Combine chromatographic (HPLC, TLC) and spectroscopic methods. Elemental analysis (C, H, N, S) is essential to verify stoichiometric ratios. For example, discrepancies >0.3% between calculated and observed values indicate impurities .

Q. What are the reported biological activities of thiazolone hydrazones?

These compounds exhibit antimicrobial, anticancer, and enzyme inhibitory activities. For instance, Zn(II) and Cd(II) complexes of pyridinyl thiazolone derivatives show enhanced bioactivity due to metal coordination .

Q. How should researchers handle solubility challenges during experimentation?

Use polar aprotic solvents (DMF, DMSO) for NMR analysis. For biological assays, prepare stock solutions in DMSO (<1% v/v) to avoid cytotoxicity. Sonication and heating (≤70°C) can aid dissolution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale syntheses?

Systematic screening of catalysts (e.g., p-toluenesulfonic acid vs. NEt₃) and solvents (ethanol vs. xylene) is critical. demonstrates that NEt₃ in ethanol at 70°C achieves 38–39% yields for similar thiazolones, while acidic conditions favor cyclization .

Q. What strategies resolve contradictions in spectroscopic data interpretation?

Cross-validate NMR assignments with 2D techniques (COSY, HSQC). For example, quaternary carbons in ’s ¹³C NMR were unresolved due to low solubility, necessitating HSQC for connectivity confirmation. Computational modeling (DFT) can also predict shifts .

Q. How does coordination with transition metals alter the compound’s properties?

Zn(II) and Cd(II) coordination enhances stability and bioactivity. In , pyridinyl thiazolone ligands form octahedral complexes, confirmed by X-ray crystallography. Metal binding modifies electronic properties (e.g., redshift in UV-Vis spectra) and reactivity .

Q. What computational methods are suitable for studying structure-activity relationships (SAR)?

Molecular docking (e.g., AutoDock Vina) can predict binding modes to biological targets like carbonic anhydrase. used docking to visualize interactions between thiazolone derivatives and enzyme active sites (e.g., π-π stacking with aromatic residues) .

Q. How do substituents on the pyridinyl ring influence reactivity and bioactivity?

Electron-withdrawing groups (e.g., nitro) increase electrophilicity, enhancing nucleophilic attack in cyclization. Conversely, electron-donating groups (methoxy) improve solubility. SAR studies in show bromo-substituted derivatives exhibit stronger antifungal activity due to increased lipophilicity .

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